molecular formula C13H9Cl3N2O B027905 Triclocarban CAS No. 101-20-2

Triclocarban

Cat. No.: B027905
CAS No.: 101-20-2
M. Wt: 315.6 g/mol
InChI Key: ICUTUKXCWQYESQ-UHFFFAOYSA-N
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Scientific Research Applications

Triclocarban has been extensively studied for its antibacterial properties. It is used in:

Mechanism of Action

Target of Action

Triclocarban (TCC) is an antibacterial agent that is particularly effective against Gram-positive bacteria such as Staphylococcus aureus . The primary target of TCC is the enzyme enoyl- (acyl-carrier protein) (ACP) reductase . This enzyme is ubiquitously distributed in bacteria, fungi, and various plants .

Mode of Action

TCC exerts its effect by inhibiting the activity of enoyl- (acyl-carrier protein) (ACP) reductase . ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems . As a result, TCC interrupts cell membrane synthesis and leads to bacterial growth inhibition .

Biochemical Pathways

The metabolic pathways of TCC include reductive dechlorination, hydroxylation, sulfhydrylation, and binding with thiol/cysteine/GSH/glycosyl . These pathways broaden our understanding of the environmental fate of TCC .

Pharmacokinetics

A human exposure study demonstrated that a portion of the TCC present in bar soaps is absorbed through the skin and is excreted in urine as N-glucuronides . The absorption of TCC during a human pharmacokinetic study was estimated at 0.6% of the 70 ± 15 mg of TCC in the soap used .

Result of Action

TCC disrupts the epigenetic status of neuronal cells and induces AHR/CAR-mediated apoptosis . It also exhibits higher adipogenic activity than triclosan through a PPARγ-dependent mechanism .

Action Environment

TCC is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of TCC .

Safety and Hazards

Triclocarban has been associated with several health concerns. It has been found to disturb thyroid, testosterone, and estrogen regulation, which can lead to early puberty, poor sperm quality, infertility, obesity, and cancer . In September 2016, the U.S. Food and Drug Administration banned its use in over-the-counter hand and body washes because of its toxicity .

Future Directions

The withdrawal of Triclocarban has prompted efforts to search for new antimicrobial compounds and several analogues of this compound have also been studied . Additional research seeks to understand its potential for causing antibacterial resistance and its effects on organismal and environmental health .

Biochemical Analysis

Biochemical Properties

Triclocarban interacts with various biomolecules, affecting their function. For instance, it can inhibit photosynthesis and destroy the activities of antioxidant enzymes in algae .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by decreasing chlorophyll content, increasing malondialdehyde (MDA) content, decreasing peroxidase activity, and decreasing superoxide dismutase activity in algae .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can decrease the chlorophyll content and the activities of antioxidant enzymes in algae .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triclocarban is synthesized through a reaction between 4-chloroaniline and 3,4-dichloroaniline with phosgene. The reaction typically occurs in an organic solvent such as toluene or xylene under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The crude product is then subjected to multiple purification steps, including filtration and recrystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Triclocarban undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual chlorinated phenyl rings, which enhance its antibacterial activity. Unlike triclosan, this compound is less soluble in water, making it more suitable for use in solid formulations like bar soaps .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea
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InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)
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InChI Key

ICUTUKXCWQYESQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
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Molecular Formula

C13H9Cl3N2O
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DSSTOX Substance ID

DTXSID4026214
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Molecular Weight

315.6 g/mol
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Physical Description

Triclocarban appears as fine white plates or white powder. (NTP, 1992), White solid; [Merck Index]
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Boiling Point

250 °C at 97.8 kPa (733 mm Hg)
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), Insoluble, In water, 0.11 mg/L at 20 °C, Practically insoluble in water, 1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide, In methanol, 1.6 g/L at 35 °C
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Density

0.336 g/cu cm at 20 °C
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Mechanism of Action

Triclocarban is a triclosan analog with an antibacterial activity. Triclocarban exerts its effect by inhibiting the activity of _enoyl-(acyl-carrier protein) (ACP) reductase_, which is ubiquitously distributed in bacteria, fungi and various plants. ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition., As a carbanilide, /triclocarban/ can be classified according to its antimicrobial mechanism as a membrane active compound. The mode of action can be described as unspecific adsorption to cell membranes, interruption of the function of interstitial proteins and/or loss of the semipermeability of the membrane, with discharge of ions and organic molecules. Bacteriostatic or bactericidal effects occur dependent on the concentration. In its standard application concentrations, triclocarban inhibits primarily the growth of gram-positive bacteria, but also that of gram-negative bacteria. Unlike antibiotics, membrane-active antimicrobial substances such as triclocarban are effective within a short period of time.
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Color/Form

Fine white plates, Fine plates, Fine, white to off-white powder

CAS No.

101-20-2
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Melting Point

482 to 493 °F (NTP, 1992), 491.2- 493, 254.4 °C, MP: 255.2-256 °C
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Synthesis routes and methods I

Procedure details

A cold solution of 3,4-dichloroaniline (13.2 parts) in chloroform 75 parts was added to the isocyanate solution from A (120 parts containing 7.5 parts of 4-chlorophenyl isocyanate). The mixture was stirred at room temperature for 16 hours, then the solid filtered off, washed with chloroform and dried.
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Synthesis routes and methods II

Procedure details

A mixture of 4.61 g (25 mmoles) of methyl N-(4-chlorophenyl)-carbamate, 4.07 g (25 mmoles) of 3,4-dichloroaniline, 100 ml of toluene and 4.7 g (25 mmoles) of N,N-dimethyl-dodecylamine is reacted for 20 hours as described in Example 8, and then the mixture is allowed to cool. 4.60 g (58.4%) of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-urea separate from the mixture as a crystalline substance.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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